Nonafluorocyclopentane
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Overview
Description
Nonafluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5HF9. It is a colorless, odorless liquid that is chemically inert and has low toxicity. This compound is notable for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonafluorocyclopentane can be synthesized through the fluorination of cyclopentane. The process typically involves the use of elemental fluorine (F2) or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent hazardous situations .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure the safe production of the compound. The process involves the continuous feed of cyclopentane and fluorine gas, with the reaction being monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Nonafluorocyclopentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups. The compound is resistant to oxidation and reduction due to the strong carbon-fluorine bonds .
Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed: The major products formed from the substitution reactions of this compound include various fluorinated derivatives, such as amino, alkoxy, and thio-substituted cyclopentanes. These products retain the high thermal stability and unique properties of the parent compound .
Scientific Research Applications
Nonafluorocyclopentane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for reactions involving highly reactive species. In biology and medicine, it is employed in the development of fluorinated pharmaceuticals and imaging agents. In industry, this compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings .
Mechanism of Action
The mechanism of action of nonafluorocyclopentane is primarily related to its chemical inertness and thermal stability. The compound interacts with other molecules through weak van der Waals forces, making it an excellent solvent for reactions involving sensitive or reactive species. Its fluorinated nature also allows it to participate in unique interactions with biological molecules, making it valuable in pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds:
- Perfluorocyclopentane
- Octafluorocyclopentane
- Decafluorocyclopentane
Uniqueness: Nonafluorocyclopentane is unique among its fluorinated counterparts due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to perfluorocyclopentane, this compound has one less fluorine atom, resulting in slightly different reactivity and solubility characteristics. Octafluorocyclopentane and decafluorocyclopentane, on the other hand, have different numbers of fluorine atoms, which affect their thermal stability and chemical behavior .
Properties
CAS No. |
376-65-8 |
---|---|
Molecular Formula |
C5HF9 |
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluorocyclopentane |
InChI |
InChI=1S/C5HF9/c6-1-2(7,8)4(11,12)5(13,14)3(1,9)10/h1H |
InChI Key |
SOJZMJXWEOBDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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